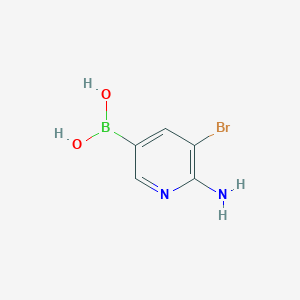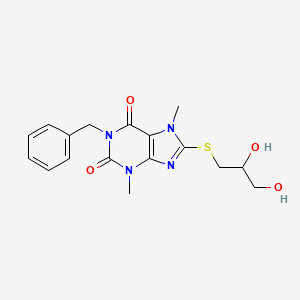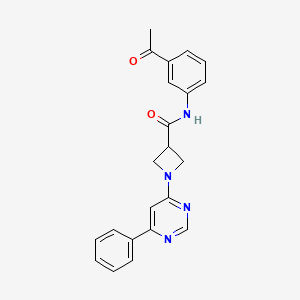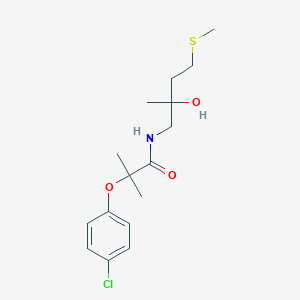![molecular formula C24H22N2O4 B2656022 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide CAS No. 902019-76-5](/img/structure/B2656022.png)
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound might involve the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H22N2O4. The molecular weight is 402.45.Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of 4-hydroxy-2-quinolones . These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The hydroxyquinoline moiety in this compound suggests potential antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Investigations into its mechanism of action and synergy with existing antibiotics are ongoing .
Anticancer Potential
Compounds containing quinoline derivatives have shown promise in cancer research. The furan-3-carboxamide group may contribute to cytotoxicity. Studies have evaluated its impact on cancer cell lines, tumor growth inhibition, and apoptosis induction. Further exploration is needed to understand its specific targets and pathways .
Anti-inflammatory Effects
Given the structural resemblance to known anti-inflammatory agents, this compound has been investigated for its potential to modulate inflammatory responses. Researchers have studied its impact on cytokine production, NF-κB signaling, and immune cell activation .
Neuroprotective Properties
Quinolines have been linked to neuroprotection. The presence of the furan ring suggests possible effects on neuronal health. Investigations have explored its role in oxidative stress, neuroinflammation, and neurodegenerative diseases. Animal models and in vitro assays provide valuable insights .
Metal Chelation and Coordination Chemistry
The hydroxyquinoline scaffold is known for its metal-binding properties. Researchers have examined its ability to chelate transition metals (e.g., copper, iron) and its potential applications in metal-based therapies or imaging agents. Coordination studies shed light on its stability and reactivity .
Photophysical Applications
The combination of quinoline and furan moieties suggests interesting photophysical behavior. Researchers have explored its fluorescence properties, quantum yields, and excited-state dynamics. Applications in sensors, imaging, or optoelectronic devices are being investigated .
Eigenschaften
IUPAC Name |
N-methyl-2-[(3-methylphenoxy)methyl]-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-6-5-7-18(12-16)30-15-22-20(10-11-29-22)24(28)26(2)14-17-13-23(27)25-21-9-4-3-8-19(17)21/h3-13H,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFVNULZCCMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CO2)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2655939.png)




![4-{2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2655951.png)
![2-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2655953.png)
![2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2655954.png)




![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)
![methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2655962.png)